

Application Note: Flow Cytometry Analysis of Immune Cell Modulation by Antiflammin 2

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Compound of Interest		
Compound Name:	Antiflammin 2	
Cat. No.:	B11930186	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antiflammin 2 (AF-2) is a synthetic nonapeptide with significant anti-inflammatory properties. It shares sequence homology with glucocorticoid-inducible proteins like Annexin A1 (also known as lipocortin-1).[1][2][3] The primary mechanism of action for Antiflammin 2 involves its interaction with the Formyl Peptide Receptor Like-1 (FPRL-1), also known as FPR2 or the ALX receptor.[1] Activation of this G protein-coupled receptor on various immune cells, particularly neutrophils and monocytes, initiates a signaling cascade that helps resolve inflammation.[1][4] [5] Key anti-inflammatory effects include the inhibition of leukocyte trafficking and adhesion, reduction of pro-inflammatory mediator release, and promotion of apoptosis in neutrophils.[2][5]

Flow cytometry is a powerful, high-throughput technology that enables the multi-parametric analysis of single cells within heterogeneous populations.[7][8] It is an ideal tool for characterizing the immunomodulatory effects of therapeutic agents like **Antiflammin 2**. This application note provides detailed protocols for treating human peripheral blood mononuclear cells (PBMCs) with **Antiflammin 2** and analyzing the subsequent changes in immune cell phenotype and function using flow cytometry.

Principle of the Assay



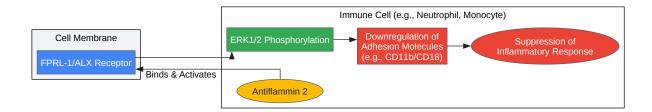
This protocol describes the in vitro treatment of isolated human PBMCs with **Antiflammin 2**. Immune cells are first stimulated to induce an inflammatory phenotype. For example, macrophages/monocytes can be stimulated with lipopolysaccharide (LPS), and T lymphocytes can be activated using anti-CD3/CD28 antibodies or pharmacological agents like PMA and lonomycin.[9][10] Following stimulation, cells are treated with **Antiflammin 2**. The peptide is expected to counteract the inflammatory response by binding to the FPRL-1 receptor.

Flow cytometry is then used to quantify these effects by measuring:

- Changes in Cell Surface Marker Expression: Analyzing the upregulation or downregulation of adhesion molecules (e.g., CD11b) and activation markers (e.g., CD69, CD25) on specific immune cell subsets.[2][11]
- Intracellular Cytokine Production: Measuring the levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines within the cells.[4][12]

Antiflammin 2 Signaling Pathway

Antiflammin 2 exerts its anti-inflammatory effects by activating the FPRL-1 receptor. This activation leads to the phosphorylation of extracellular-regulated kinases (ERK1/2) and initiates downstream signaling that ultimately suppresses inflammatory responses, such as reducing the expression of adhesion molecules on leukocytes.[1][2]



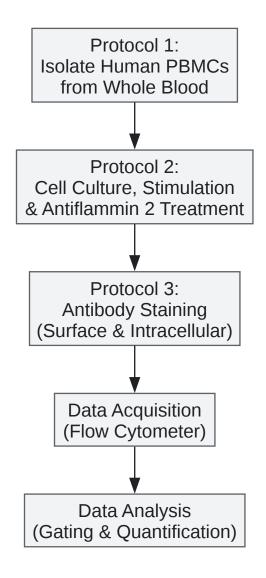
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Caption: Signaling pathway of **Antiflammin 2** in immune cells.



Experimental Workflow

The overall experimental process involves isolating immune cells, stimulating and treating them, staining with fluorescently-labeled antibodies, acquiring data on a flow cytometer, and finally, analyzing the results.



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Caption: General experimental workflow for flow cytometry analysis.

Detailed Experimental Protocols Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

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This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.[13][14][15][16]

Materials:

- Human whole blood collected in heparin-containing tubes.
- Phosphate-Buffered Saline (PBS), sterile.
- Ficoll-Paque[™] or other density gradient medium (density ~1.077 g/mL).
- 50 mL conical tubes.
- Serological pipettes.
- · Centrifuge.
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

Method:

- Dilute the whole blood 1:1 with sterile PBS at room temperature.
- Carefully layer 30 mL of the diluted blood over 15 mL of FicoII-Paque™ in a 50 mL conical tube. Avoid mixing the layers.
- Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.
- After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL tube.
- Wash the isolated PBMCs by adding PBS to a total volume of 45 mL. Centrifuge at 300 x g for 10 minutes at room temperature.
- Discard the supernatant and repeat the wash step.



- Resuspend the final cell pellet in 10 mL of complete cell culture medium.
- Count the cells using a hemocytometer and assess viability with Trypan Blue. Viability should be >95%.[13]
- Adjust the cell concentration to 1 x 10⁶ cells/mL in complete culture medium for subsequent experiments.

Protocol 2: Immune Cell Culture and Treatment

Materials:

- Isolated PBMCs (1 x 106 cells/mL).
- 24-well or 96-well tissue culture plates.
- Stimulants (e.g., LPS for monocytes/macrophages, anti-CD3/CD28 antibodies for T cells).
- Antiflammin 2 (reconstituted in a suitable vehicle, e.g., sterile PBS or DMSO).
- Protein transport inhibitor (e.g., Brefeldin A or Monensin) for intracellular cytokine staining.
- Humidified incubator (37°C, 5% CO₂).

Method:

- Seed 1 x 10⁶ PBMCs per well in a 24-well plate (or 2 x 10⁵ cells per well in a 96-well plate).
- Stimulation: Add the appropriate stimulant to the wells. For example:
 - Monocyte/Macrophage Activation: Add LPS (final concentration 100 ng/mL).
 - T Cell Activation: Use plate-bound anti-CD3 (1-5 μg/mL) and soluble anti-CD28 (1-5 μg/mL).[9]
- Include an unstimulated control (vehicle only).
- Treatment: Immediately after stimulation, add Antiflammin 2 at various concentrations (e.g., 0.1 μM, 1 μM, 10 μM). The reported EC₅₀ is approximately 1 μM.[1] Also include a vehicle



control for the Antiflammin 2 treatment.

- Incubate the plate in a humidified incubator at 37°C with 5% CO₂. Incubation time will vary depending on the target readout (e.g., 4-6 hours for cytokine production, 24-48 hours for activation marker expression).
- For intracellular cytokine analysis: Add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of incubation to trap cytokines inside the cells.
- After incubation, harvest the cells for staining. Gently scrape adherent cells if necessary and transfer all cells to flow cytometry tubes.

Protocol 3: Flow Cytometry Staining

This protocol provides a general procedure for both surface and intracellular antibody staining.

Materials:

- Harvested cells in flow cytometry tubes.
- FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide).
- Fc Block (to prevent non-specific antibody binding).
- Fluorochrome-conjugated antibodies for surface markers (see Table 1).
- Fixation/Permeabilization Buffer Kit.
- Fluorochrome-conjugated antibodies for intracellular cytokines (see Table 1).
- Flow cytometer.

Method:

- Centrifuge the harvested cells at 300-400 x g for 5 minutes. Discard the supernatant.
- Resuspend the cell pellet in 100 μL of FACS buffer containing Fc Block and incubate for 10 minutes at 4°C.



- Surface Staining: Add the cocktail of surface antibodies to the cells. Incubate for 20-30 minutes at 4°C in the dark.
- Wash the cells by adding 2 mL of FACS buffer and centrifuging at 300-400 x g for 5 minutes.
 Discard the supernatant.
- (Optional) Intracellular Staining:
 - \circ Resuspend the cells in 100 μL of Fixation Buffer and incubate for 20 minutes at room temperature in the dark.
 - Wash the cells once with 1X Permeabilization Buffer.
 - Resuspend the fixed and permeabilized cells in 100 μL of 1X Permeabilization Buffer containing the intracellular antibody cocktail.
 - Incubate for 30 minutes at 4°C in the dark.
 - Wash the cells once with 1X Permeabilization Buffer.
- Resuspend the final cell pellet in 300-500 μL of FACS Buffer.
- Acquire the samples on a flow cytometer as soon as possible.

Data Presentation and Analysis Quantitative Data Summary

The following tables provide recommended antibody panels and example treatment conditions for studying the effects of **Antiflammin 2**.

Table 1: Recommended Antibody Panel for Flow Cytometry



Marker	Target Cell Population	Expected Effect of Antiflammin 2	Fluorochrome Example
Lineage Markers			
CD3	T Cells	-	APC-H7
CD4	Helper T Cells	-	PerCP-Cy5.5
CD8	Cytotoxic T Cells	-	BV510
CD14	Monocytes/Macropha ges	-	FITC
CD19	B Cells	-	PE-Cy7
Activation/Adhesion Markers			
CD11b (Mac-1)	Monocytes, Neutrophils	↓ Downregulation	PE
CD69	Activated T/B/NK Cells	↓ Inhibition of activation	BV421
CD25 (IL-2Rα)	Activated T Cells, Tregs	↓ Inhibition of activation	APC
Intracellular Cytokines			
TNF-α	Macrophages, T Cells	Decreased production	AF700
IL-6	Macrophages	↓ Decreased production	BV605
IL-10	Macrophages, T Cells	↑ Increased production	BV786

Table 2: Example Experimental Plate Setup (96-well plate)

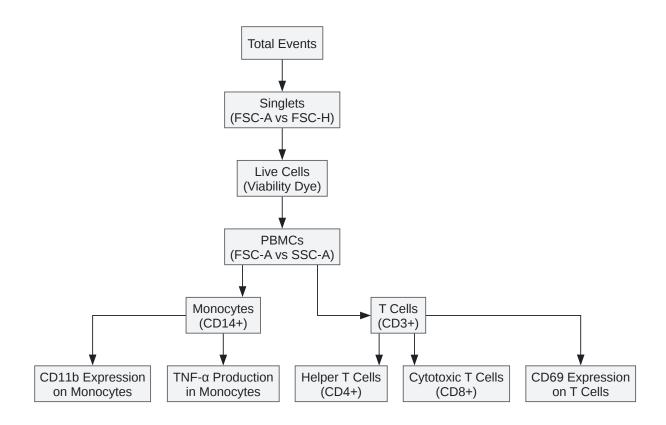


Well	Stimulant	Antiflammin 2 Conc.	Purpose
A1-A3	None	0 μM (Vehicle)	Unstimulated Control
B1-B3	LPS (100 ng/mL)	0 μM (Vehicle)	Stimulated Control
C1-C3	LPS (100 ng/mL)	0.1 μΜ	Low Dose Treatment
D1-D3	LPS (100 ng/mL)	1.0 μΜ	Mid Dose Treatment
E1-E3	LPS (100 ng/mL)	10.0 μΜ	High Dose Treatment

Flow Cytometry Gating Strategy

Data analysis begins with gating on the cell populations of interest. A sequential gating strategy ensures accurate identification of specific immune cell subsets and their activation status.





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